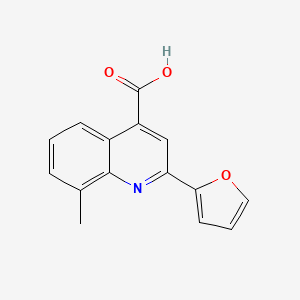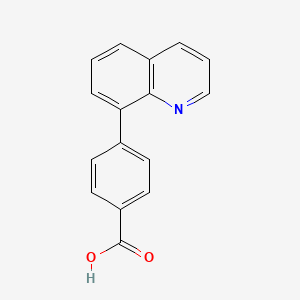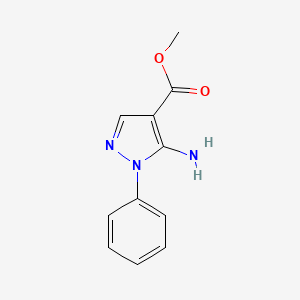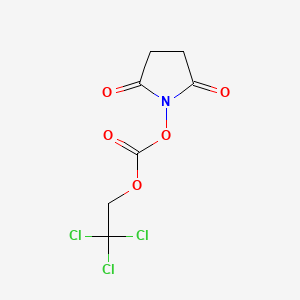
2-(Furan-2-yl)-8-methylchinolin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(Furan-2-yl)-8-methylquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a fusion of benzene to pyridine at two adjacent carbon atoms. Quinoline derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One approach involves the reaction of furancarboxylic acid primary amides with anthranilic acid in the presence of phosphorus oxychloride, leading to the formation of 2-(5-R-2-furyl)-4-oxoquinazolines . Another method includes the condensation of furfural with 2-cyanoethanethioamide and other reagents to form substituted tetrahydroquinoline derivatives . Additionally, the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives has been reported using isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes under ultrasound irradiation, which is an efficient and high-yielding process .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be confirmed using various spectral techniques such as IR, 1H NMR, 13C NMR, and LCMS. For instance, the structure of 2-(5-R-2-furyl)-4-oxoquinazolines was determined by x-ray diffraction analysis, indicating an s-NH,0-trans conformation . Similarly, the structure of methyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate, a related compound, was also determined by X-ray analysis .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones involved the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine, which yielded mixtures of trans- and cis-isomers . The reaction conditions, such as solvent and temperature, played a crucial role in determining the selectivity of the reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of substituents on the quinoline ring can affect the compound's solubility, melting point, and reactivity. The introduction of a furan moiety can also impact the compound's ability to participate in hydrogen bonding and its overall stability. The synthesized compounds in the studies mentioned have shown potent biological activities, such as tyrosinase inhibition, which is indicative of their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Furanderivate, einschließlich „2-(Furan-2-yl)-8-methylchinolin-4-carbonsäure“, sind für ihre starken antibakteriellen Eigenschaften bekannt. Sie sind besonders wirksam gegen sowohl grampositive als auch gramnegative Bakterien. Der Furan-Kern ist ein entscheidender Bestandteil in der Struktur vieler antimikrobieller Medikamente, und seine Einbeziehung in neue Verbindungen ist eine wichtige Synthesestrategie in der medizinischen Chemie. Die einzigartige Struktur von Furanderivaten ermöglicht es ihnen, mit bakteriellen Zellwänden zu interagieren und wichtige Prozesse zu stören, was zum Tod der Bakterien führt .
Antifungal-Anwendungen
Diese Verbindungen haben auch Wirksamkeit bei der Bekämpfung von Pilzinfektionen gezeigt, insbesondere solchen, die durch hefeähnliche Pilze wie Candida albicans verursacht werden. Die Fähigkeit von Furanderivaten, das Wachstum dieser Pilze bei relativ niedrigen Konzentrationen zu hemmen, macht sie zu vielversprechenden Kandidaten für die Entwicklung neuer Antimykotika .
Antimikrobielle Synthese
Die Synthese von Furanderivaten, einschließlich „this compound“, beinhaltet verschiedene Methoden, die Verbindungen mit signifikanter antimikrobieller Aktivität ergeben. Diese Syntheserouten beinhalten oft die Bildung von Zwischenprodukten, die weiter modifiziert werden können, um ihre antimikrobiellen Eigenschaften zu verbessern. Die Vielseitigkeit dieser synthetischen Ansätze ermöglicht die Schaffung einer Vielzahl von Verbindungen, um dem mikrobiellen Widerstand entgegenzuwirken .
Anwendungen in der organischen Synthese
In der organischen Chemie werden Furanderivate als Zwischenprodukte bei der Synthese komplexer Moleküle verwendet. Ihre Reaktivität macht sie für verschiedene chemische Reaktionen geeignet, einschließlich der Suzuki-Reaktion, die ein allgemeiner Weg zur Synthese von β-Furyl-α,β-ungesättigten Aldehyden ist. Diese Aldehyde sind wertvoll bei der Synthese von Pharmazeutika und anderen biologisch aktiven Molekülen .
Pharmakologische Forschung
Das pharmakologische Profil von Furanderivaten ist breit gefächert und umfasst Aktivitäten wie entzündungshemmende, schmerzlindernde, antidepressive, angstlösende und krebshemmende Wirkungen. Diese breite Palette biologischer Aktivitäten ist auf die Fähigkeit des Furanrings zurückzuführen, mit verschiedenen biologischen Zielen zu interagieren, wodurch diese Verbindungen zu vielseitigen Werkzeugen in der pharmakologischen Forschung werden .
Arzneimittelentwicklung
Furanderivate sind ein integraler Bestandteil der Entwicklung neuer Medikamente. Ihre strukturelle Vielfalt und die Fähigkeit, ihre chemischen Eigenschaften zu modifizieren, machen sie zu geeigneten Gerüsten für die Entwicklung neuartiger Therapeutika. Forscher können diese Verbindungen so anpassen, dass sie bestimmte Krankheiten gezielt bekämpfen, ihre Wirksamkeit optimieren und potenzielle Nebenwirkungen reduzieren .
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-4-2-5-10-11(15(17)18)8-12(16-14(9)10)13-6-3-7-19-13/h2-8H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKBIVUDNKUHNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225485 |
Source


|
| Record name | 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438228-40-1 |
Source


|
| Record name | 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438228-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinecarboxylic acid, 2-(2-furanyl)-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)


![5-(2,3-Dimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307825.png)






